

Spectroscopic and Synthetic Profile of 2-Fluoro-5-iodobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Fluoro-5-iodobenzaldehyde**

Cat. No.: **B129801**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic data for **2-Fluoro-5-iodobenzaldehyde** (CAS No. 146137-76-0), a key intermediate in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental spectroscopic data, this document presents a combination of a published synthetic protocol and predicted spectroscopic data to aid in the characterization of this compound.

Spectroscopic Data

While experimental spectra for **2-Fluoro-5-iodobenzaldehyde** are not readily available in published literature, the following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data and the expected characteristic peaks for Infrared (IR) spectroscopy. These predictions are based on established principles and computational models and serve as a reference for researchers synthesizing or working with this compound.

Table 1: Predicted ^1H , ^{13}C , and ^{19}F NMR Spectroscopic Data for **2-Fluoro-5-iodobenzaldehyde**

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
¹H NMR			
CHO	9.8 - 10.2	s	-
H-3	7.2 - 7.4	t	$J(H-3, H-4) \approx 8.0$, $J(H-3, F-2) \approx 9.0$
H-4	8.0 - 8.2	ddd	$J(H-4, H-3) \approx 8.0$, $J(H-4, H-6) \approx 2.0$, $J(H-4, F-2) \approx 5.0$
H-6	8.2 - 8.4	dd	$J(H-6, H-4) \approx 2.0$, $J(H-6, F-2) \approx 2.0$
¹³C NMR			
CHO	~188	d	$J(C, F) \approx 3.0$
C-1	~125	d	$J(C, F) \approx 15.0$
C-2	~163	d	$J(C, F) \approx 260.0$
C-3	~118	d	$J(C, F) \approx 22.0$
C-4	~145	s	-
C-5	~93	s	-
C-6	~140	d	$J(C, F) \approx 4.0$
¹⁹F NMR			
F-2	-110 to -115	m	-

Note: Predicted data is generated from computational models and should be confirmed with experimental data.

Table 2: Expected Infrared (IR) Absorption Bands for **2-Fluoro-5-iodobenzaldehyde**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aldehyde)	2900 - 2800 and 2800 - 2700	Medium, often two bands
C=O stretch (aldehyde)	1710 - 1685	Strong
C=C stretch (aromatic)	1600 - 1450	Medium to Strong
C-F stretch	1250 - 1100	Strong
C-I stretch	600 - 500	Medium

Experimental Protocols

Synthesis of 2-Fluoro-5-iodobenzaldehyde

A common laboratory-scale synthesis of **2-Fluoro-5-iodobenzaldehyde** involves the electrophilic iodination of 2-fluorobenzaldehyde. The ortho-fluoro group directs the incoming electrophile primarily to the para position (position 5).

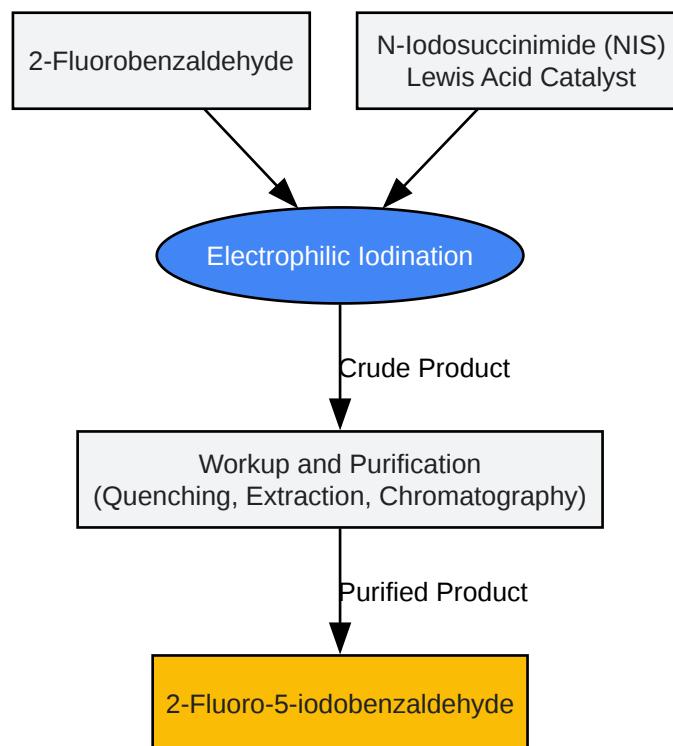
Experimental Protocol:

To a solution of 2-fluorobenzaldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add N-iodosuccinimide (NIS) (1.1 equivalents). A catalytic amount of a Lewis acid, for example, trifluoroacetic acid or iron(III) chloride (0.1 equivalents), is then added. The reaction mixture is stirred at room temperature for 12-24 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with dichloromethane, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield **2-Fluoro-5-iodobenzaldehyde**.^[1]

General Protocol for NMR Data Acquisition

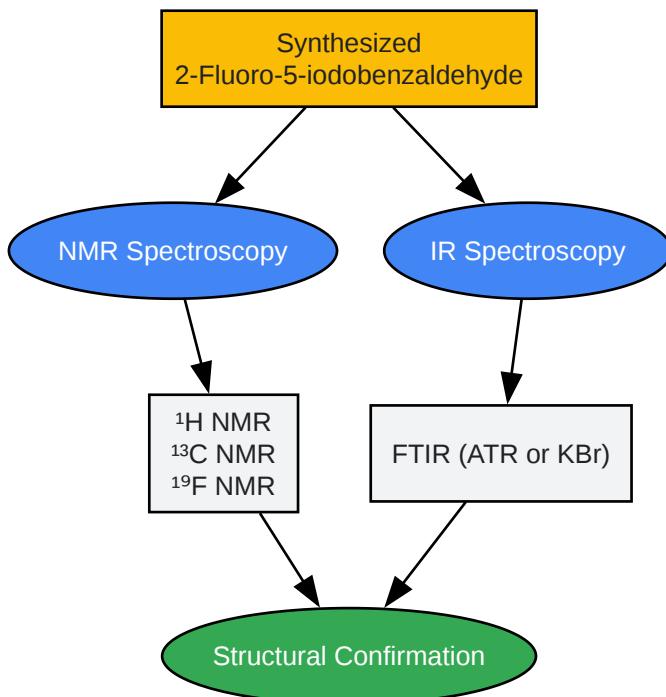
NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- **Sample Preparation:** Dissolve 10-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- ^1H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is typically used. A wider spectral width of around 220-250 ppm is necessary. Due to the lower sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be required.
- ^{19}F NMR: A standard single-pulse experiment is generally sufficient. A wide spectral width (e.g., 200-300 ppm) is often necessary. Chemical shifts are typically referenced to an external standard such as CFCl_3 ($\delta = 0$ ppm).


General Protocol for IR Data Acquisition

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. This is a rapid and common method for solid samples.
- **KBr Pellet:** A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum of the pellet is recorded.
- **Nujol Mull:** A small amount of the solid sample is ground with a few drops of Nujol (mineral oil) to form a paste. The paste is then spread between two salt plates (e.g., NaCl or KBr), and the spectrum is recorded.


Visualizations

The following diagrams illustrate the synthetic workflow and the logical process for spectroscopic analysis of **2-Fluoro-5-iodobenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Fluoro-5-iodobenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Fluoro-5-iodobenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b129801#spectroscopic-data-nmr-ir-for-2-fluoro-5-iodobenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com